molecular formula C9H11BrO4 B8068167 5-bromo-2-methoxyphenyl acetate

5-bromo-2-methoxyphenyl acetate

Cat. No.: B8068167
M. Wt: 263.08 g/mol
InChI Key: HCKDFQOBSHWDQY-UHFFFAOYSA-N
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Description

Acetic acid–5-bromo-2-methoxyphenol (1/1) is a chemical compound that combines acetic acid and 5-bromo-2-methoxyphenol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxyphenol involves a three-step reaction process:

Industrial Production Methods

Industrial production of 5-bromo-2-methoxyphenol follows similar synthetic routes but on a larger scale, ensuring the use of appropriate safety measures and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–5-bromo-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Acetic acid–5-bromo-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid–5-bromo-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–5-bromo-2-methoxyphenol is unique due to its combination of acetic acid and 5-bromo-2-methoxyphenol, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

acetic acid;5-bromo-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2.C2H4O2/c1-10-7-3-2-5(8)4-6(7)9;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKDFQOBSHWDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30792865
Record name Acetic acid--5-bromo-2-methoxyphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30792865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66037-04-5
Record name Acetic acid--5-bromo-2-methoxyphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30792865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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